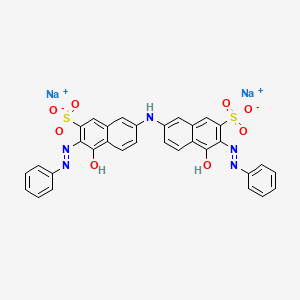
直接红31
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 7,7'-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate), also known as Disodium 7,7'-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate), is a useful research compound. Its molecular formula is C32H23N5NaO8S2 and its molecular weight is 692.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Disodium 7,7'-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disodium 7,7'-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
染色和印花
直接红31是一种常见的合成染料,易溶于水 {svg_1}. 它主要用于染色和印花各种材料,如丝绸、羊毛、纸张和皮革 {svg_2}. 它也用于为油漆、塑料、橡胶和其他纤维着色 {svg_3}.
吸附和去除
一项研究表明,this compound可以通过Cu-MOF(由Cu 2+和有机配体对氨基苯甲酸(PABA)组装的Cu基MOF材料)吸附和去除 {svg_4}. Cu (PABA) 对DR-31染料在室温下的最大吸附容量为1,244.8 mg/g {svg_5}.
响应面优化
This compound通过Cu-MOF的吸附可以通过响应面法(RSM)优化 {svg_6}. 最佳吸附在pH值为10.9、DR-31染料浓度为216.6 mg/L、温度为27 °C时发现,去除率高达99.4% {svg_7}.
废水处理
This compound在各个行业中使用,导致产生大量染料污染的废水 {svg_8}. 染料易于扩散,难以降解,并且有毒,对水环境构成严重威胁 {svg_9}. 因此,this compound从废水中的吸附和去除是该化合物的一个关键应用 {svg_10}.
生物炭吸附
柠檬桉叶(ECL)是一种丰富的农业废弃物,已被用于研究从含水溶液中吸附this compound {svg_11}. ECL生物炭在pH为2、初始吸附物浓度为40 mg/L时,观察到DR31染料的最大去除率为97% {svg_12}.
植物毒性评估
经处理的含DR31染料的水在绿豆的植物毒性研究中被发现无毒 {svg_13}. 这表明ECL的生物炭可以用作一种经济有效的吸附剂,使染料污染的废水可重复使用 {svg_14}.
作用机制
Target of Action
Direct Red 31, also known as disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)amino]-3-phenyldiazenylnaphthalene-2-sulfonate, is primarily used as a dyeing agent for various materials, including cotton fabrics . Its primary targets are the fibers of these materials, where it adheres to the fabric molecules without the help from other chemicals .
Mode of Action
The mode of action of Direct Red 31 involves the formation of stable, colored complexes through a series of chemical reactions with the substrate . This process involves electron transfer and bonding, resulting in a vivid and long-lasting coloration of the material . The dye is applied directly to the substrate in a neutral or alkaline bath .
Biochemical Pathways
When used in a photocatalytic degradation process, it has been observed that substrate concentrations, catalyst, ph, oxidant present and temperature affect dye degradation .
Pharmacokinetics
In terms of its behavior in an aqueous solution, it has been observed that the dye’s concentration, the presence of a catalyst, ph, oxidant, and temperature can affect its degradation .
Result of Action
The result of the action of Direct Red 31 is the coloration of the target material. The dye forms complexes with the material, leading to a change in its color . In a photocatalytic degradation process, the dye can be degraded, with the maximum degradation reported to be 68.24% under optimal conditions .
Action Environment
The action of Direct Red 31 is influenced by several environmental factors. The pH, temperature, and the presence of other chemicals can affect the dye’s ability to color materials and its degradation in a photocatalytic process . For instance, the optimal conditions for maximum degradation of the dye were found to be a pH of 10.9, a dye concentration of 216.6 mg/L, and a temperature of 27 °C .
生化分析
Biochemical Properties
Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind with proteins through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. It can also interact with enzymes, potentially inhibiting or altering their activity. For instance, it has been observed to inhibit certain oxidoreductases, affecting the redox balance within cells .
Cellular Effects
The effects of Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, it may not significantly impact cell viability. At higher concentrations, it can induce cytotoxic effects, leading to cell death. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
The molecular mechanism of Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) involves its interaction with cellular biomolecules. It can bind to DNA, potentially causing mutations and affecting gene expression. Additionally, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This compound’s ability to generate reactive oxygen species (ROS) further contributes to its cytotoxic effects, leading to oxidative damage to cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) can change over time. This compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in vitro has been associated with chronic cytotoxic effects, including altered cell morphology and reduced proliferation rates .
Dosage Effects in Animal Models
The effects of Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) in animal models vary with dosage. At low doses, it may not exhibit significant toxicity. At higher doses, it can cause adverse effects, including liver and kidney damage. Studies have shown that this compound can induce oxidative stress and inflammation in animal tissues, leading to organ dysfunction .
Metabolic Pathways
Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) is metabolized in the liver through phase I and phase II metabolic pathways. It undergoes reduction and conjugation reactions, leading to the formation of various metabolites. These metabolites can interact with cellular enzymes and cofactors, potentially affecting metabolic flux and altering metabolite levels .
Transport and Distribution
Within cells and tissues, Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) is transported and distributed through passive diffusion and active transport mechanisms. It can bind to transport proteins, facilitating its movement across cellular membranes. This compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) is primarily localized in the cytoplasm but can also be found in other subcellular compartments, such as the nucleus and mitochondria. Its localization is influenced by targeting signals and post-translational modifications. The presence of this compound in the mitochondria can disrupt mitochondrial function, leading to impaired energy production and increased ROS generation .
属性
CAS 编号 |
5001-72-9 |
|---|---|
分子式 |
C32H23N5NaO8S2 |
分子量 |
692.7 g/mol |
IUPAC 名称 |
disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)amino]-3-phenyldiazenylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C32H23N5O8S2.Na/c38-31-25-13-11-23(15-19(25)17-27(46(40,41)42)29(31)36-34-21-7-3-1-4-8-21)33-24-12-14-26-20(16-24)18-28(47(43,44)45)30(32(26)39)37-35-22-9-5-2-6-10-22;/h1-18,33,38-39H,(H,40,41,42)(H,43,44,45); |
InChI 键 |
XLAYJHIGFVPYRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
5001-72-9 |
同义词 |
C.I. 29100 Direct Pink 12B Direct Red 12B Direct Red 31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



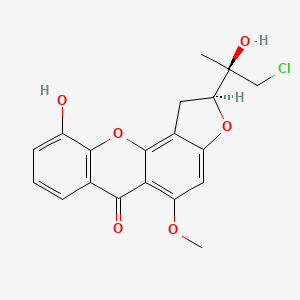
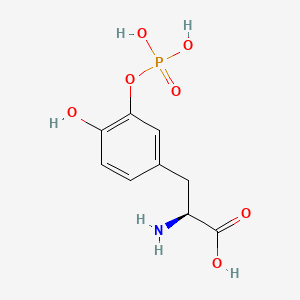
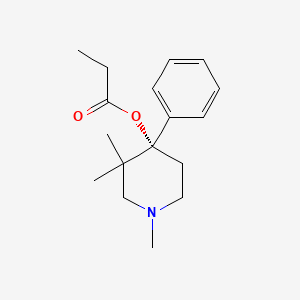
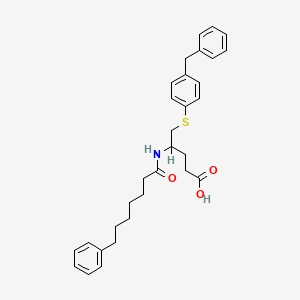
![[4-[3-[3-(4-Acetyloxyphenyl)-3-methyloxiran-2-yl]-2-methyloxiran-2-yl]phenyl] acetate](/img/structure/B1205153.png)

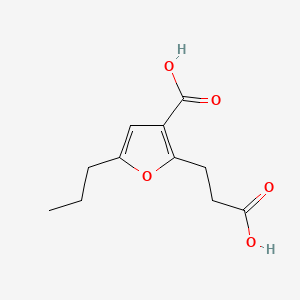

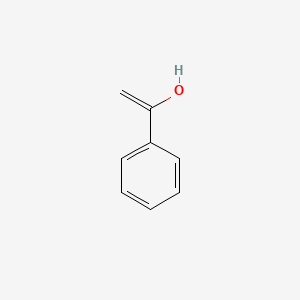
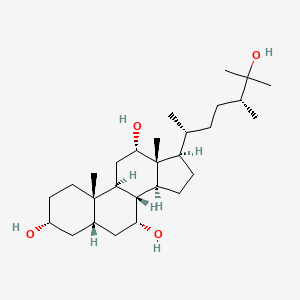
![8-chloro-7-propan-2-yloxy-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-4-one](/img/structure/B1205164.png)
![Methyl (1R,2R,4S)-4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1205166.png)
![3,8,12,16-Tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B1205167.png)
